Part 1: Executive Summary & Strategic Significance
Part 1: Executive Summary & Strategic Significance
Diisopropylammonium-d14 chloride (DIPA-d14·HCl) is the fully carbon-deuterated isotopologue of diisopropylammonium chloride, a material that has recently surged in prominence due to its application in molecular ferroelectrics and perovskite solar cell passivation .
While the proteo-analog (DIPA·HCl) is a known high-temperature ferroelectric, the d14-isotopologue is critical for:
-
Neutron Scattering Studies: The large incoherent scattering cross-section of hydrogen masks structural details. Deuteration (
H) suppresses this background, allowing precise resolution of crystal lattice dynamics and hydrogen-bonding networks in ferroelectric phases. -
Kinetic Isotope Effect (KIE) Analysis: Determining the role of ammonium rotation and proton transfer in the phase transition mechanism.
-
NMR Standards: Quantitative internal standards for metabolic tracking of amine-containing pharmaceuticals.
This guide details a self-validating synthesis pathway designed to maximize isotopic enrichment (>99 atom% D) while minimizing scrambling (H/D exchange) during the reaction.
Part 2: Retrosynthetic Analysis & Pathway Logic
The synthesis targets the d14-carbon skeleton : two isopropyl groups where all methyl (
The Core Challenge:
Standard reductive amination uses hydride reducing agents (
Pathway Visualization
Figure 1: Retrosynthetic logic flow ensuring full deuteration of the alkyl backbone.
Part 3: Detailed Experimental Protocol
Safety Warning: Deuterated solvents and reagents are expensive and hygroscopic. All glassware must be flame-dried and purged with Argon/Nitrogen. Work in a fume hood.
Phase 1: Reductive Amination (The "One-Pot" Approach)
We utilize a modified Borch reduction adapted for deuterated reagents. This method is preferred over catalytic hydrogenation in a standard lab setting due to higher specificity and lower equipment requirements.
Reagents:
-
Acetone-d6 (≥99.8 atom% D) - Substrate[1]
-
Ammonium Chloride-d4 (or anhydrous
) - Nitrogen Source -
Sodium Borodeuteride (
) (≥98 atom% D) - Critical Deuteride Source -
Methanol-d4 (
) - Solvent (Essential to prevent H/D exchange at the -carbon of acetone via enolization). -
Molecular Sieves (3Å) - Water Scavenger
Step-by-Step Workflow:
-
Solvent Preparation: Charge a flame-dried 250 mL 3-neck round-bottom flask with 50 mL of Methanol-d4 . Add 5g of activated 3Å molecular sieves to ensure absolute dryness.
-
Nitrogen Source Introduction: Add Ammonium Chloride-d4 (1.0 equiv, e.g., 2.7 g). Stir under Argon until partially suspended.
-
Note: Using
prevents dilution of the solvent's isotopic purity, though can be used if slight N-H exchange is acceptable (the C-D bonds are stable).
-
-
Precursor Addition: Add Acetone-d6 (2.5 equiv, excess required to drive dialkylation).
-
Stoichiometry Note: The reaction proceeds via the mono-isopropylamine. Excess acetone ensures the second alkylation occurs.
-
-
Imine Formation (Equilibrium Shift): Stir at room temperature for 1-2 hours. The molecular sieves absorb the
byproduct, pushing the equilibrium toward the imine ( ). -
Reductive Deuteration: Cool the mixture to 0°C. Add Sodium Borodeuteride (
) (1.5 equiv) portion-wise over 30 minutes. -
Reaction Completion: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor by GC-MS or NMR (aliquot in
).
Phase 2: Isolation & Salt Formation
-
Quenching: Carefully quench excess borodeuteride with
(or dilute HCl if N-H deuteration is not critical). Adjust pH to < 2 to protonate the amine. -
Extraction (Free Base Liberation):
-
Rotary evaporate the methanol.
-
Basify the residue with NaOH (aq) to pH > 12. The Diisopropylamine-d14 (free base) will separate as an oil.
-
Extract with diethyl ether (
mL). -
Dry organic layer over anhydrous
.
-
-
Salt Precipitation (Crystallization):
-
Cool the ether solution to 0°C.
-
Bubble anhydrous HCl gas through the solution OR add 2M HCl in diethyl ether dropwise.
-
Diisopropylammonium-d14 chloride will precipitate as a white crystalline solid.
-
-
Purification: Filter the solid and recrystallize from Ethanol/Ether to remove any mono-alkylated impurities.
Part 4: Quality Control & Validation (Self-Validating System)
To ensure the "d14" designation is accurate, specific endpoints must be verified.
| Metric | Method | Acceptance Criteria | Scientific Rationale |
| Isotopic Purity | 1H-NMR (in | Silent Spectrum (except residual HDO) | If fully deuterated, no C-H signals should appear. Standard DIPA shows a septet (3.4 ppm) and doublet (1.3 ppm). These must be absent. |
| Structure Conf. | 13C-NMR | Septet at ~45 ppm (C-D coupling) | The methine carbon splits into a septet ( |
| Mass Spec | GC-MS / ESI | M+ ion at 116 m/z (Free base) | Standard DIPA MW = 101. d14 adds 14 mass units |
| Crystallinity | PXRD | Matches P21/m or P212121 phase | Confirms the salt lattice structure matches the ferroelectric phase requirements. |
Visualizing the NMR Validation:
Figure 2: The "Silent Spectrum" test is the definitive confirmation of d14 synthesis.
References
-
Ferroelectric Properties of DIPA-Cl: Fu, D. W., et al. "Diisopropylammonium Chloride: A Ferroelectric Organic Salt with a High Phase Transition Temperature."[6] Science, vol. 339, no. 6118, 2013, pp. 425-428.
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[7] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[7]
-
Deuterium Labeling Techniques: Atzrodt, J., et al. "The Renaissance of H/D Exchange." Angewandte Chemie International Edition, vol. 46, no. 41, 2007, pp. 7744-7765.
-
Crystal Structure Validation: Prince, P., et al. "Diisopropylammonium Chloride."[8][9] Acta Crystallographica Section C, vol. 46, no. 2, 1990, pp. 336-338.[8][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US2686811A - One-step process for preparing diisopropylamine - Google Patents [patents.google.com]
- 3. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103787892A - Process for synthesizing diisopropylamine from isopropylamine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Diisopropylammonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
